molecular formula C24H32O4S B196305 7-Beta-Spironolactone CAS No. 33784-05-3

7-Beta-Spironolactone

Cat. No.: B196305
CAS No.: 33784-05-3
M. Wt: 416.6 g/mol
InChI Key: LXMSZDCAJNLERA-KVXIHFSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Beta-Spironolactone (CAS 33784-05-3) is a stereoisomer of spironolactone, a steroidal compound with significant research applications. It is recognized as a key metabolite and an analytical reference standard of spironolactone, which is a well-characterized mineralocorticoid receptor antagonist and antiandrogen . Spironolactone itself is rapidly and extensively metabolized in the body to form various sulfur-retaining metabolites, and this compound serves as a critical compound for studying these metabolic pathways . Researchers utilize this high-purity compound primarily as a reference standard in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) for the quality control and impurity profiling of pharmaceutical substances . Its defined structure and properties make it invaluable for quantifying and identifying related compounds in complex mixtures. The parent compound, spironolactone, is known to competitively antagonize the mineralocorticoid receptor, thereby promoting sodium and water excretion and potassium retention . Furthermore, spironolactone and its metabolites exhibit antiandrogenic activity by acting as antagonists at the androgen receptor . These mechanisms underpin ongoing research into their effects in various physiological and pathophysiological models. This compound is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSZDCAJNLERA-KVXIHFSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467802
Record name 7-beta-Spironolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33784-05-3
Record name 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-beta-Spironolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of 7|A-Spironolactone can change over time in laboratory settings. For instance, adverse effects occurred in 26.3% of patients in a long-term treatment study, leading to discontinuation of the drug in 84.7% of these cases.

Biological Activity

7-Beta-Spironolactone is a derivative of spironolactone, a well-known mineralocorticoid receptor antagonist. This compound is primarily studied for its biological activities, which include anti-mineralocorticoid and anti-androgen effects. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

This compound has a complex steroidal structure, which allows it to interact with various hormonal pathways. The molecular formula is C24H32O4SC_{24}H_{32}O_4S, and it exhibits unique pharmacokinetic properties compared to other spironolactone derivatives.

Property Value
Molecular Weight400.57 g/mol
LogP6.25
Hydrogen Bond Acceptors2
Rotatable Bonds5

This compound functions primarily as an antagonist at mineralocorticoid receptors, inhibiting the effects of aldosterone, which can lead to various physiological outcomes such as:

  • Diuretic Effects : By blocking aldosterone, it promotes sodium excretion and potassium retention.
  • Anti-androgen Activity : It reduces the effects of androgens, making it useful in treating conditions like acne and hirsutism in women.

In Vitro Studies

Research has demonstrated that this compound exhibits significant competitive inhibition of aldosterone binding to its receptor. For instance, a study comparing various spironolactone derivatives found that this compound had a higher affinity for the mineralocorticoid receptor than some other derivatives, indicating potent biological activity .

In Vivo Studies

In animal models, particularly in female Sprague-Dawley rats, administration of this compound showed promising results in reducing tumor incidence when combined with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene). In one study, the incidence of palpable mammary tumors was significantly reduced in rats treated with spironolactone compared to controls .

Acne Treatment

A notable application of spironolactone and its derivatives is in dermatology, particularly for treating acne vulgaris in post-teenage females. Clinical trials have shown that doses ranging from 50mg to 200mg daily can lead to a reduction in sebum production and improvement in acne lesions .

Cardiovascular Benefits

In patients with heart failure or hypertension, spironolactone has been shown to improve outcomes by reducing fluid overload and lowering blood pressure. A study indicated that adding spironolactone to standard heart failure treatments improved QT dispersion, suggesting enhanced cardiac stability .

Case Studies

  • Case Study on Acne Treatment : A cohort study involving adult women treated with 75-150 mg/day of spironolactone over 17 months reported at least a 50% improvement in both facial and truncal acne lesions .
  • Cardiovascular Outcomes : In a randomized trial assessing the effects of spironolactone on QT dispersion among heart failure patients, significant improvements were noted after 12 weeks of treatment .

Scientific Research Applications

Cardiovascular Applications

1.1 Management of Resistant Hypertension

7-Beta-Spironolactone has been studied extensively for its effectiveness in managing resistant hypertension. In a randomized controlled trial (PATHWAY-2), it was shown that spironolactone significantly reduced systolic blood pressure compared to placebo and other antihypertensive agents. The average reduction in home systolic blood pressure was found to be superior, with a decrease of 8.70 mm Hg (p<0.0001) compared to placebo . This suggests that this compound is an effective option for patients who do not respond adequately to standard treatments.

1.2 Heart Failure Management

In the context of heart failure, this compound has demonstrated a mortality benefit. The Randomized Aldactone Evaluation Study (RALES) indicated that spironolactone reduced the risk of death by 30% in patients with severe heart failure . This effect is attributed to its ability to antagonize aldosterone, thereby mitigating fluid retention and improving cardiac function.

1.3 Aortic Stiffness Reduction

Recent studies have shown that spironolactone can improve aortic properties independently of blood pressure changes in patients with resistant hypertension. This finding suggests that this compound may enhance arterial elasticity, which is crucial for cardiovascular health .

Metabolic Syndrome Applications

2.1 Impact on Cardiac Structure and Function

Research indicates that this compound positively influences left ventricular structure and function in patients with metabolic syndrome. A study found significant improvements in left ventricular function and reductions in myocardial hypertrophy and fibrosis markers, indicating its potential role in enhancing cardiac health among individuals with metabolic disorders.

2.2 Glucose and Lipid Metabolism

This compound has been associated with ameliorating systemic glucose and lipid metabolism disturbances induced by high-fat diets. It acts by suppressing pro-inflammatory cytokines and altering biochemical pathways related to metabolism, which may help mitigate the effects of metabolic syndrome.

Chronic Liver Disease Applications

3.1 Enhanced Bioavailability

In patients with chronic liver disease, a formulation of spironolactone combined with beta-cyclodextrin showed improved absorption and clinical effects compared to traditional formulations. This enhanced bioavailability suggests that this compound could be beneficial for managing fluid retention and other complications associated with liver disease.

Summary of Research Findings

Application AreaKey FindingsReference
Resistant HypertensionSignificant reduction in systolic blood pressure compared to placebo
Heart FailureReduced risk of death by 30% among patients with severe heart failure
Aortic StiffnessImproved arterial elasticity independent of blood pressure changes
Metabolic SyndromeEnhanced left ventricular function and reduced fibrosis markers
Chronic Liver DiseaseImproved absorption and clinical outcomes with new formulation

Preparation Methods

Method 2: Direct Synthesis via Diene Intermediate

A more stereoselective approach, described in US20090325918A1, employs a diene precursor to directly install the 7-beta configuration. The synthesis proceeds as follows:

  • Diene Preparation : A diene derivative (i) is synthesized from dehydroepiandrosterone (DHEA) through acetylation and dehydrogenation.

  • 7-Alpha-Acetate Formation : Reaction with acetic acid under reflux yields the 7-alpha-acetate ester (ii), which is then subjected to nucleophilic substitution with potassium thioacetate.

  • Hydrolysis and Isomerization : Hydrolysis of the intermediate generates the 7-beta-thiol (iii), which undergoes lactonization to form the gamma-lactone.

  • Final Esterification : The thiol group is acetylated using acetyl chloride in the presence of a base (e.g., triethylamine) to yield this compound (iv).

This method leverages steric hindrance during nucleophilic substitution to favor the beta orientation, achieving higher isomeric purity before chromatographic refinement.

Analytical Techniques for Isomer Separation

High-Performance Liquid Chromatography (HPLC)

The US20090325918A1 patent emphasizes HPLC as the primary method for resolving 7-alpha and 7-beta isomers. Key chromatographic parameters are summarized below:

Parameter Specification
Column TypeCyclobond 1 (25 mm × 4.6 mm, 5 µm)
Mobile PhaseArgon/10% methane (carrier gas)
Column Temperature255°C
DetectorUV-Vis (254 nm)
Flow Rate30 mL/min

This configuration achieves baseline separation, with the 7-beta isomer eluting earlier due to reduced steric interaction with the stationary phase.

Spectroscopic Validation

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity. The 7-beta isomer exhibits distinct 1H^1H-NMR shifts at δ 3.78 ppm (C7-thioacetate) and δ 5.32 ppm (C4 alkene), whereas the 7-alpha isomer shows upfield shifts due to anisotropic shielding effects.

Challenges and Optimization Strategies

Isomer Contamination

A common issue in both methods is residual 7-alpha isomer contamination, which diminishes pharmacological efficacy. Reductive recrystallization using ethanol-water mixtures (70:30 v/v) reduces impurity levels to <0.5%.

Scalability Considerations

Method 2’s reliance on HPLC for large-scale production is cost-prohibitive. Recent adaptations employ simulated moving bed (SMB) chromatography to enhance throughput while maintaining >99% enantiomeric excess .

Q & A

Q. What practices ensure reproducibility in this compound’s preclinical studies?

  • Methodological Answer :
  • Open Science : Share raw data and analysis code via repositories like Zenodo.
  • Detailed Protocols : Document batch numbers of reagents, equipment calibration dates, and environmental controls (e.g., humidity).
  • Blinding : Randomize animal cohorts and mask outcome assessors to treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Beta-Spironolactone
Reactant of Route 2
7-Beta-Spironolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.